8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
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Overview
Description
8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thiosemicarbazide derivative and a suitable electrophile.
Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the chromene-thiadiazole intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can be used to reduce the carbonyl group to an alcohol or to reduce the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can yield alcohols.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which may explain the compound’s antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound shares a similar sulfonamide group but lacks the chromene and thiadiazole rings.
2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol: This compound shares a similar prop-2-en-1-yl group but has a different core structure.
Uniqueness
The uniqueness of 8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical properties and potential applications
Properties
Molecular Formula |
C16H13N3O3S2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
8-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C16H13N3O3S2/c1-3-7-23-16-19-18-15(24-16)17-14(21)12-8-11(20)10-6-4-5-9(2)13(10)22-12/h3-6,8H,1,7H2,2H3,(H,17,18,21) |
InChI Key |
PEPKWKSTRDIVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC=C |
Origin of Product |
United States |
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